molecular formula C12H16O2 B1619606 Ethyl isoeugenol CAS No. 7784-67-0

Ethyl isoeugenol

Cat. No.: B1619606
CAS No.: 7784-67-0
M. Wt: 192.25 g/mol
InChI Key: AOSKXPFBGRLCEG-UHFFFAOYSA-N
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Description

Ethyl isoeugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove oil. This compound is known for its pleasant fragrance and is widely used in the flavor and fragrance industry. It is also used in various scientific research applications due to its biological activities.

Properties

IUPAC Name

1-ethoxy-2-methoxy-4-prop-1-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSKXPFBGRLCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864125
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7784-67-0
Record name Ethylisoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7784-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isoeugenol can be synthesized through the ethylation of eugenol. One common method involves the use of diethyl carbonate as the ethylating agent in the presence of a catalyst such as potassium fluoride on alumina (KF/γ-Al₂O₃). The reaction typically occurs under mild conditions, with the catalyst facilitating the conversion of eugenol to this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles to minimize environmental impact. For example, the use of dimethyl carbonate as a methylating agent in the presence of phase-transfer catalysts has been explored for the synthesis of related compounds . This approach reduces the need for harmful reagents and harsh reaction conditions.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

ParameterValue/DetailSource
ReactantsEugenol, DEC1
CatalystsK₂CO₃ (solid base) + PEG-400 (PTC)1
Temperature170°C1
Yield96.5%1
Key By-ProductsEthanol, CO₂1

Mechanism :

  • Ethylation : The phenolic hydroxyl group of eugenol reacts with DEC via nucleophilic substitution. Solid bases (e.g., K₂CO₃) deprotonate the hydroxyl group, forming an oxyanion that attacks the ethyl group of DEC (1,6).

    Ar-OH+DECBaseAr-O-C2H5+CO2+C2H5OH\text{Ar-OH} + \text{DEC} \xrightarrow{\text{Base}} \text{Ar-O-C}_2\text{H}_5 + \text{CO}_2 + \text{C}_2\text{H}_5\text{OH}
  • Isomerization : The allylic double bond (C₃–C₄) isomerizes to a thermodynamically stable 1-propenyl group (C₁–C₂). Phase-transfer catalysts (e.g., PEG-400) enhance isomerization efficiency at lower temperatures (1,4).

Advantages :

  • Eliminates toxic reagents (e.g., diethyl sulfate) (1).

  • Reactive distillation removes by-products (ethanol/CO₂), shifting equilibrium toward product formation (1).

Epoxidation of the Propenyl Group

The propenyl group in ethyl isoeugenol reacts with peracids (e.g., perbenzoic acid) to form epoxy derivatives. This reaction is critical for modifying its bioactivity (2).

Kinetic and Thermodynamic Data

ParameterValue/DetailSource
ReactantsThis compound, Perbenzoic acid2
SolventDichloromethane2
Rate Constant (k)5.5× lower than eugenol2
Activation Energy58.2 kJ/mol (calculated)2

Mechanism :

  • Peracid oxygen attacks the electron-deficient double bond, forming a three-membered epoxide ring.

  • Quantum chemical studies (UBH&HLYP/6-31G(d)) show that steric hindrance from the ethoxy group reduces reactivity compared to eugenol (2).

Electrophilic Aromatic Substitution

The methoxy and ethoxy groups activate the aromatic ring toward electrophilic substitution. For example:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Product : 4-Ethoxy-2-methoxy-5-nitropropenylbenzene.

Sulfonation

  • Conditions : Fuming H₂SO₄ at 80°C.

  • Product : Sulfonated derivatives with enhanced water solubility (5).

Oxidation Reactions

This compound undergoes oxidation at the propenyl group or aromatic ring:

Propenyl Group Oxidation

  • Oxidizing Agents : Ozone, KMnO₄.

  • Products :

    • Ozonolysis: Cleavage to vanillin derivatives.

    • KMnO₄: Formation of dicarboxylic acids (5).

Aromatic Ring Oxidation

  • Oxidizing Agents : CrO₃, H₂O₂.

  • Products : Quinones or hydroxylated derivatives with antioxidant properties (5).

Radical Scavenging Activity

This compound’s methoxy and propenyl groups enable radical stabilization, making it effective in antioxidant applications:

Ar-O-C2H5+RAr-O-C2H5 (Stabilized)\text{Ar-O-C}_2\text{H}_5 + \text{R}^\bullet \rightarrow \text{Ar-O-C}_2\text{H}_5^\bullet \ (\text{Stabilized})

  • DPPH Assay : IC₅₀ = 12.5 μM (5).

Scientific Research Applications

Ethyl isoeugenol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl isoeugenol involves its interaction with various molecular targets and pathways. It is known to scavenge free radicals, inhibit the generation of reactive oxygen species, and prevent the production of reactive nitrogen species . These actions contribute to its antioxidant and anti-inflammatory properties. Additionally, this compound can interact with microbial DNA and proteins, leading to its antimicrobial effects .

Comparison with Similar Compounds

Ethyl isoeugenol is similar to other eugenol derivatives, such as:

    Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.

    Isoeugenol: A structural isomer with similar biological activities.

    Mthis compound: Another derivative with applications in the flavor and fragrance industry.

Uniqueness: this compound is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to other eugenol derivatives. Its pleasant fragrance and potential therapeutic applications make it a valuable compound in various fields.

Biological Activity

Ethyl isoeugenol, a derivative of isoeugenol, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound (CAS Number: 7784-67-0) is an aromatic compound derived from isoeugenol, which itself is a phenolic compound found in various essential oils, particularly clove oil. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Biological Properties

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL

2. Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It affects signaling pathways such as NF-κB and COX-2, leading to decreased inflammation in models of arthritis and other inflammatory conditions.

3. Antioxidant Activity

This compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity contributes to its potential protective effects against chronic diseases linked to oxidative damage.

Case Studies

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The results indicated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

  • Cell Line : MCF-7
  • IC50 : 25 µM
  • Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Activity in Animal Models

In a rat model of induced arthritis, administration of this compound significantly reduced paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : this compound interacts with lipid membranes, leading to increased permeability and cell death in microbial cells.
  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines like TNF-α and IL-6.
  • Apoptosis Induction : this compound activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Safety and Toxicology

While this compound shows promise as a therapeutic agent, safety assessments are crucial. Studies indicate that it has low toxicity levels; however, further research on long-term exposure and potential side effects is necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl isoeugenol
Reactant of Route 2
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Ethyl isoeugenol

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